Cumyl-CH-megaclone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

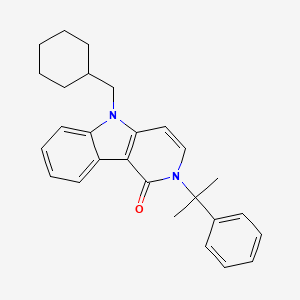

Structure

3D Structure

Properties

IUPAC Name |

5-(cyclohexylmethyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O/c1-27(2,21-13-7-4-8-14-21)29-18-17-24-25(26(29)30)22-15-9-10-16-23(22)28(24)19-20-11-5-3-6-12-20/h4,7-10,13-18,20H,3,5-6,11-12,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHCGYCTOLWAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CC5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336498 | |

| Record name | Cumyl-cyclohexyl-pegaclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cumyl-CH-megaclone chemical structure and properties

An In-Depth Technical Guide to Cumyl-CH-megaclone

This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and metabolism of this compound, a synthetic cannabinoid receptor agonist. The information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, also known as SGT-270, is a gamma-carboline-based synthetic cannabinoid.[1] Its chemical structure is characterized by a cumyl group linked to a gamma-carbolinone core, with a cyclohexylmethyl substituent on the indole (B1671886) nitrogen.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-(cyclohexylmethyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1(2H)-one | [1][2] |

| CAS Number | 2813950-07-9 | [1][2] |

| Molecular Formula | C₂₇H₃₀N₂O | [2][3] |

| Molecular Weight | 398.5 g/mol | [2][3] |

| Appearance | Crystalline solid | [2] |

| Solubility | Chloroform: 1 mg/mL; DMF, DMSO, Ethanol: Slightly Soluble | [2] |

| UV max | 245, 252, 313, 327 nm | [2] |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. However, the general synthesis of γ-carboline derivatives often involves multi-step reaction sequences. The synthesis of the core γ-carboline (pyrido[4,3-b]indol-1-one) structure can be achieved through various organic chemistry methods.

Pharmacology

This compound is a potent synthetic cannabinoid that acts as a full agonist at the human cannabinoid receptor 1 (hCB1).[4][5] Its pharmacological activity is comparable to or greater than that of the well-known synthetic cannabinoid JWH-018.

Table 2: Pharmacological Data for this compound at the hCB1 Receptor

| Parameter | Value | Comparison to JWH-018 | Reference |

| Binding Affinity (Ki) | 1.01 nM | 2.5-fold higher | [4][5] |

| Potency (EC₅₀) | 1.22 nM | [4][5] | |

| Efficacy (Eₘₐₓ) | 143.4% | 1.13-fold higher | [4][5] |

Signaling Pathway

As a full agonist of the CB1 receptor, this compound is expected to activate the canonical G-protein coupled signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels and other signaling pathways.

Metabolism

The phase I metabolism of this compound has been investigated using human liver microsomes. The primary metabolic pathways involve hydroxylation at various positions on the cyclohexyl and phenyl rings.

Experimental Protocols

The following are summaries of the experimental protocols used to characterize this compound, based on the work by Haschimi et al. (2020).[4][5]

Receptor Binding Assay (hCB1)

-

Objective: To determine the binding affinity (Ki) of this compound for the hCB1 receptor.

-

Method: A competitive radioligand binding assay was performed using membranes from HEK293 cells stably expressing the hCB1 receptor.

-

Radioligand: [³H]-CP55,940 was used as the radiolabeled agonist.

-

Procedure:

-

hCB1 receptor membranes were incubated with a fixed concentration of [³H]-CP55,940 and varying concentrations of this compound.

-

The reaction was incubated to allow for competitive binding.

-

Bound and free radioligand were separated by filtration.

-

The amount of bound radioactivity was quantified using liquid scintillation counting.

-

Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

-

Receptor Activation Assay (hCB1)

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the hCB1 receptor.

-

Method: A [³⁵S]GTPγS binding assay was used, which measures the activation of G-proteins upon receptor agonism.

-

Procedure:

-

hCB1 receptor membranes were incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

-

Agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

The amount of bound [³⁵S]GTPγS was measured by liquid scintillation counting.

-

Dose-response curves were generated to determine EC₅₀ and Eₘₐₓ values.

-

In Vitro Metabolism Study

-

Objective: To identify the phase I metabolites of this compound.

-

Method: Incubation with pooled human liver microsomes (pHLM).

-

Procedure:

-

This compound was incubated with pHLM in the presence of an NADPH-regenerating system to initiate phase I metabolic reactions.

-

The reaction was quenched after a specific time.

-

The mixture was analyzed by liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify and characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Analytical Data

Spectroscopic data for this compound has been reported, providing the basis for its identification and characterization.

Table 3: Spectroscopic Data for this compound

| Technique | Key Findings |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides retention time and a characteristic mass spectrum for identification. |

| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Shows characteristic absorption bands corresponding to the functional groups present in the molecule. |

Conclusion

This compound is a potent synthetic cannabinoid receptor agonist with high affinity and efficacy at the hCB1 receptor. Its metabolism is primarily driven by oxidative pathways. The information presented in this guide provides a technical foundation for researchers and professionals working with this compound. Further research is needed to fully elucidate its synthesis and specific downstream signaling effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. γ-Carboline synthesis enabled by Rh(iii)-catalysed regioselective C–H annulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Synthetic Cannabinoid Cumyl-CH-megaclone: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Cumyl-CH-megaclone, a potent synthetic cannabinoid receptor agonist. First identified in Hungary in December 2018, this compound is part of the γ-carboline class of synthetic cannabinoids.[1][2][3] This document outlines its pharmacological profile, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Core Mechanism of Action

This compound functions as a potent and full agonist at the human cannabinoid receptor 1 (hCB1).[1][2][4][5][6] The hCB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, and its activation is responsible for the psychoactive effects of cannabinoids. By binding to and activating the hCB1 receptor, this compound mimics the effects of endogenous cannabinoids (e.g., anandamide) and an exogenous cannabinoid like Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, like many synthetic cannabinoids, this compound exhibits a significantly higher binding affinity and potency compared to THC.

The activation of the hCB1 receptor by this compound initiates a cascade of intracellular signaling events. This primarily involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of the hCB1 receptor can lead to the modulation of various ion channels, including the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.[7] These downstream effects ultimately alter neuronal excitability and neurotransmitter release, leading to the characteristic physiological and psychoactive effects associated with this compound.

Pharmacological Data

The pharmacological parameters of this compound have been characterized through in vitro assays, demonstrating its high affinity and efficacy at the hCB1 receptor. The following table summarizes the key quantitative data, with the well-characterized synthetic cannabinoid JWH-018 provided for comparison.

| Compound | Binding Affinity (Ki) at hCB1 | Potency (EC50) at hCB1 | Efficacy (EMAX) at hCB1 |

| This compound | 1.01 nM[1][2][4] | 1.22 nM[1][2][4] | 143.4% (relative to basal activity)[1][2][4] |

| JWH-018 | ~2.53 nM (calculated) | ~1.38 nM (calculated) | ~126.9% (calculated) |

Note: JWH-018 values are calculated based on the provided fold differences in the source material. Specifically, this compound is stated to have a 2.5-fold higher binding affinity and 1.13-fold higher efficacy than JWH-018.[1][2][4]

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays. The primary experimental methodologies employed are competitive ligand binding assays and receptor activation assays.

Competitive Ligand Binding Assay

This assay is utilized to determine the binding affinity (Ki) of this compound for the hCB1 receptor. The general protocol involves:

-

Preparation of hCB1 Receptor Membranes: Cell membranes expressing the human cannabinoid receptor 1 are prepared from a suitable cell line (e.g., HEK-293 cells).

-

Competitive Binding Reaction: The receptor membranes are incubated with a known concentration of a radiolabeled cannabinoid receptor agonist (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound (this compound).

-

Separation and Quantification: The reaction mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The amount of radioactivity bound to the filter is then quantified using liquid scintillation counting.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Receptor Activation Assay ([35S]GTPγS Binding Assay)

This functional assay measures the potency (EC50) and efficacy (EMAX) of this compound as an agonist at the hCB1 receptor. The protocol is based on the principle that agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation. The general steps are:

-

Incubation: hCB1 receptor membranes are incubated with varying concentrations of the test compound (this compound) in the presence of GDP and [35S]GTPγS.

-

Stimulation: The binding of the agonist stimulates the G-protein, leading to the binding of [35S]GTPγS.

-

Termination and Separation: The reaction is terminated, and the mixture is filtered to separate the receptor-bound [35S]GTPγS from the unbound form.

-

Quantification: The amount of radioactivity on the filters is measured.

-

Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of the test compound. The EC50 and EMAX values are determined from the resulting dose-response curve.

Visualizations

Signaling Pathway of this compound

Caption: Signaling cascade initiated by this compound binding to the hCB1 receptor.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. gtfch.org [gtfch.org]

- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Cumyl-CH-megaclone as a synthetic cannabinoid receptor agonist

An In-depth Technical Guide on the Synthetic Cannabinoid Receptor Agonist Cumyl-CH-MEGACLONE (SGT-152)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as SGT-152, is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market. Structurally classified as a γ-carboline derivative, it is formally named 5-cyclohexylmethyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one.[1] First identified in Hungary in late 2018, this compound has been noted for its high affinity and efficacy at the human cannabinoid receptor type 1 (hCB1).[1][2] This technical guide provides a comprehensive overview of the core pharmacological properties, experimental protocols for its characterization, and key signaling and metabolic pathways associated with this compound. The information is intended to support research, forensic analysis, and drug development efforts related to this and similar compounds.

Quantitative Pharmacological Data

This compound has been characterized as a highly potent and efficacious agonist at the hCB1 receptor.[1] To date, detailed pharmacological data for its activity at the cannabinoid receptor type 2 (CB2) has not been extensively reported in the scientific literature. The available data for the hCB1 receptor is summarized below for clear comparison.

| Compound | Receptor | Parameter | Value | Comparison Compound | Comparison Value | Reference |

| This compound | hCB1 | Ki (nM) | 1.01 | JWH-018 | ~2.53 | [1] |

| hCB1 | EC50 (nM) | 1.22 | JWH-018 | Not Reported | [1] | |

| hCB1 | Emax (%) * | 143.4 | JWH-018 | ~127 | [1] |

*Emax is reported as a percentage of the constitutive activity of the receptor.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological and metabolic profile of this compound.

Competitive Radioligand Binding Assay for CB1 Receptor Affinity

This protocol outlines a standard procedure to determine the binding affinity (Ki) of this compound for the human CB1 receptor.

Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from the hCB1 receptor (IC50), which is then used to calculate the binding affinity constant (Ki).

Materials:

-

Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human CB1 receptor.

-

Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known potent cannabinoid agonist like WIN 55,212-2 or unlabeled CP-55,940.

-

Test Compound: this compound, dissolved in DMSO to create a stock solution, then serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

Scintillation Cocktail and Glass Fiber Filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).

Procedure:

-

Membrane Preparation: Thaw the frozen hCB1 receptor-expressing cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-10 µg per well.

-

Assay Plate Setup: In a 96-well plate, add the following to designated wells:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of the non-specific binding control.

-

Test Compound: 50 µL of each serial dilution of this compound.

-

-

Add Radioligand: Add 50 µL of [³H]CP-55,940 (at a final concentration near its Kd, typically 0.5-2.0 nM) to all wells.

-

Add Membranes: Add 150 µL of the prepared membrane suspension to all wells.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate in the dark. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Accumulation Assay for CB1 Receptor Functional Activity

This protocol describes a method to determine the functional potency (EC50) and efficacy (Emax) of this compound by measuring its ability to inhibit adenylyl cyclase activity.

Objective: To quantify the Gi/o-coupled signaling of this compound at the hCB1 receptor by measuring the reduction in intracellular cyclic AMP (cAMP) levels following adenylyl cyclase stimulation.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human CB1 receptor.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

Test Compound: this compound, prepared in serial dilutions.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4.

-

cAMP Detection Kit: A commercial kit based on HTRF, LANCE, or ELISA technology.

Procedure:

-

Cell Plating: Seed the hCB1-expressing cells into 96- or 384-well plates and culture until they reach approximately 80-90% confluency.

-

Compound Addition: Remove the culture medium and wash the cells with assay buffer. Add the serially diluted this compound or a reference agonist to the wells. Incubate at room temperature for 15-30 minutes.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 5-10 µM final concentration) to all wells (except for basal control wells) to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Calculate the percentage inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.

-

Plot the percentage inhibition against the log concentration of the test compound.

-

Fit the data to a non-linear regression model (four-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy) values.

-

In Vitro Phase I Metabolism Study

This protocol details the use of pooled human liver microsomes (pHLM) to identify the primary phase I metabolites of this compound.

Objective: To incubate this compound with pHLM and identify the resulting metabolites using high-resolution mass spectrometry.

Materials:

-

Substrate: this compound (1 mg/mL stock in acetonitrile).

-

Enzyme Source: Pooled human liver microsomes (pHLM).

-

Cofactor: NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Buffer: 0.5 M Phosphate (B84403) buffer, pH 7.4.

-

Quenching Solution: Ice-cold acetonitrile (B52724) (ACN).

-

Analytical Instrument: Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS).

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing pHLM, the NADPH-regenerating system, and phosphate buffer in deionized water.

-

Incubation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding a small volume of the this compound stock solution (final concentration typically 10 µg/mL).

-

Incubation Period: Incubate the mixture at 37°C for 30-60 minutes. A negative control incubation without the NADPH-regenerating system should be run in parallel.

-

Reaction Termination: Stop the reaction by adding a larger volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Sample Preparation: Centrifuge the sample to pellet the precipitated proteins. Transfer the supernatant to a new vial for analysis.

-

LC-QToF-MS Analysis: Inject the supernatant into the LC-QToF-MS system.

-

Chromatography: Use a suitable C18 column to separate the parent compound from its metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition mode to collect high-resolution full-scan MS data and fragmentation data (MS/MS) for the detected ions.

-

-

Metabolite Identification: Process the acquired data using metabolite identification software. Identify potential metabolites by searching for expected mass shifts corresponding to common phase I metabolic reactions (e.g., hydroxylation: +15.99 Da). Confirm the identity of metabolites by analyzing their fragmentation patterns. The primary metabolites identified for this compound are monohydroxylated products.[1]

Visualizations: Pathways and Workflows

Cannabinoid Receptor 1 (CB1) Signaling Pathway

The diagram below illustrates the canonical G-protein coupled signaling cascade initiated by the binding of an agonist like this compound to the CB1 receptor.

Caption: CB1 Receptor Signaling Cascade initiated by an agonist.

Experimental Workflow for In Vitro Metabolism Study

This workflow diagram details the key steps involved in the identification of this compound metabolites using pooled human liver microsomes.

Caption: Workflow for In Vitro Metabolite Identification.

Logical Relationship of this compound

This diagram illustrates the logical progression from the chemical structure of this compound to its biological interactions and outcomes.

Caption: Logical Flow from Structure to Effect and Metabolism.

References

An In-depth Technical Guide to the Synthesis of Cumyl-CH-megaclone (SGT-151)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-CH-megaclone, more formally known as SGT-151 or CUMYL-CHMINACA, is a synthetic cannabinoid receptor agonist. Its chemical name is N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. This technical guide provides a comprehensive overview of a plausible synthesis pathway for this compound, based on established chemical principles and analogous synthetic routes for similar compounds. The information herein is intended for a scientific audience for research and developmental purposes.

Chemical Structure

The molecular structure of this compound consists of an indazole-3-carboxamide core, which is N-substituted at the indazole ring with a cyclohexylmethyl group and at the carboxamide with a 2-amino-3,3-dimethyl-1-oxobutane moiety.

Synthesis Pathway Overview

The synthesis of this compound can be conceptualized as a multi-step process. A likely synthetic strategy involves the preparation of two key intermediates: the indazole core and the amino acid-derived side chain, followed by their coupling.

Diagram of the Proposed Synthesis Pathway

The Synthetic Cannabinoid Cumyl-CH-MEGACLONE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic cannabinoid Cumyl-CH-MEGACLONE, a potent gamma-carboline derivative that has emerged on the new psychoactive substances (NPS) market. This document consolidates key chemical identifiers, pharmacological data, metabolic pathways, and detailed experimental protocols relevant to its study.

Chemical and Pharmacological Profile

This compound, first identified in Hungary in December 2018, is a synthetic cannabinoid receptor agonist (SCRA) characterized by a γ-carboline-1-one core.[1] Its chemical and pharmacological properties are summarized below.

Compound Identification

| Identifier | Value |

| CAS Number | 2813950-07-9[2][3][4] |

| IUPAC Name | 5-(cyclohexylmethyl)-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one[1] |

| Alternate IUPAC Name | 2,5-Dihydro-2-(1-methyl-1-phenylethyl)-5-(cyclohexylmethyl)-1H-pyrido[4,3-b]indol-1-one[3] |

| Molecular Formula | C₂₇H₃₀N₂O[2] |

| Molar Mass | 398.550 g·mol⁻¹[3] |

Pharmacological Data at the Human Cannabinoid Receptor 1 (hCB1)

This compound is a potent agonist at the hCB1 receptor, exhibiting high binding affinity and efficacy.[1]

| Parameter | Value | Comparison |

| Binding Affinity (Ki) | 1.01 nM | 2.5-fold higher than JWH-018[1] |

| Potency (EC₅₀) | 1.22 nM | - |

| Efficacy (Eₘₐₓ) | 143.4% | 1.13-fold higher than JWH-018[1] |

Experimental Protocols

This section details the methodologies for the key experiments used to characterize this compound.

Competitive Ligand Binding Assay

This assay determines the binding affinity of this compound to the hCB1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound at the hCB1 receptor.

Materials:

-

hCB1 receptor-expressing cell membranes (e.g., from HEK-293 or CHO cells)

-

Radioligand (e.g., [³H]CP-55,940)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

Non-labeled competitor for non-specific binding (e.g., WIN 55,212-2)

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, set up triplicate wells for total binding (radioligand and membranes), non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor), and competition binding (radioligand, membranes, and varying concentrations of this compound).

-

Add the hCB1 receptor-expressing cell membranes to each well.

-

Add the radioligand at a concentration close to its Kd value.

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through the filter plate.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity in each well using a scintillation counter.

Data Analysis: The Ki value is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor Activation Assay

This assay measures the functional potency and efficacy of this compound as an agonist at the hCB1 receptor. A common method involves measuring the modulation of cyclic AMP (cAMP) levels.

Objective: To determine the EC₅₀ and Eₘₐₓ of this compound at the hCB1 receptor.

Materials:

-

hCB1 receptor-expressing cells (e.g., CHO-K1)

-

Assay medium (e.g., DMEM/F12 with 0.1% BSA)

-

Forskolin (B1673556) (to stimulate adenylyl cyclase)

-

Reference agonist (e.g., JWH-018)

-

cAMP detection kit (e.g., HTRF or ELISA-based)

Procedure:

-

Culture the hCB1-expressing cells in 96-well plates.

-

On the day of the assay, replace the culture medium with assay medium.

-

Prepare serial dilutions of this compound and the reference agonist in assay medium.

-

Add the different concentrations of the test compounds to the cells.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

Data Analysis: The EC₅₀ value is determined by plotting the cAMP levels against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve. The Eₘₐₓ is the maximum response observed and is often expressed as a percentage of the response of a reference full agonist.

Metabolite Identification using LC-QTOF-MS

This method is used to identify the phase I metabolites of this compound in biological samples.

Objective: To identify the major phase I metabolites of this compound.

Materials:

-

Biological matrix (e.g., human liver microsomes, urine samples)

-

Cofactors for metabolism (e.g., NADPH regenerating system for in vitro assays)

-

β-glucuronidase (for urine sample preparation)

-

Solvents for extraction (e.g., acetonitrile, formic acid)

-

Liquid chromatography-quadrupole time-of-flight mass spectrometer (LC-QTOF-MS)

Procedure:

-

In vitro metabolism: Incubate this compound with human liver microsomes in the presence of an NADPH regenerating system.

-

Sample preparation (urine): Treat urine samples with β-glucuronidase to cleave glucuronide conjugates, followed by protein precipitation with a solvent like acetonitrile.

-

LC Separation: Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18). Use a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of formic acid, to separate the metabolites.

-

MS Detection: Analyze the eluent using a QTOF mass spectrometer in positive electrospray ionization mode. Acquire full-scan MS data and fragmentation data (MS/MS) for precursor ions of potential metabolites.

-

Data Analysis: Identify metabolites by comparing their retention times and mass spectra (including accurate mass and fragmentation patterns) with those of the parent compound and predicted metabolic transformations (e.g., hydroxylation, N-dealkylation).

Signaling Pathways and Workflows

CB1 Receptor Signaling Pathway

This compound, as a CB1 receptor agonist, activates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.

References

- 1. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 4. indigobiosciences.com [indigobiosciences.com]

The Pharmacological Profile of γ-Carboline Synthetic Cannabinoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of synthetic cannabinoids featuring a γ-carboline core. This class of compounds has emerged as a significant area of interest in both forensic and medicinal chemistry due to the potent cannabinoid receptor activity exhibited by some of its members. This document details their binding affinities at cannabinoid receptors 1 (CB1) and 2 (CB2), functional activities related to G-protein activation and β-arrestin recruitment, and the downstream signaling pathways they modulate. Detailed experimental protocols for the characterization of these compounds are provided, alongside visualizations of key signaling and experimental workflows to facilitate a deeper understanding of their complex pharmacology.

Introduction

The γ-carboline scaffold is a tricyclic heterocyclic system that has been incorporated into various psychoactive substances, including synthetic cannabinoid receptor agonists (SCRAs). These compounds have gained attention for their potent interactions with the endocannabinoid system, often exhibiting high affinity and efficacy at the CB1 and CB2 receptors. Understanding the detailed pharmacological profile of this class is crucial for predicting their physiological effects, assessing their therapeutic potential, and understanding their public health implications. This guide aims to provide a consolidated resource for researchers by presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Pharmacological Data

The pharmacological activity of γ-carboline synthetic cannabinoids is primarily defined by their binding affinity and functional potency at the CB1 and CB2 receptors. The following tables summarize the available quantitative data for representative compounds from this class.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of γ-Carboline Derivatives

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| Cumyl-CH-MEGACLONE | 1.01 | Data not available | [1] |

| Cumyl-PEGACLONE (SGT-151) | Low nanomolar | Low nanomolar | [2] |

| 5F-Cumyl-PEGACLONE (5F-SGT-151) | Low nanomolar | Low nanomolar | [2] |

Note: "Low nanomolar" indicates that while specific values were not always available in the reviewed literature, the affinity was consistently reported to be in the low nanomolar range.

Table 2: Cannabinoid Receptor Functional Activity (EC50 and Emax) of γ-Carboline Derivatives

| Compound | Assay | CB1 EC50 (nM) | CB1 Emax (%) | CB2 EC50 (nM) | CB2 Emax (%) | Reference |

| This compound | G-protein Activation | 1.22 | 143.4 | Data not available | Data not available | [1] |

| Cumyl-PEGACLONE | β-arrestin2 Recruitment | Sub-nanomolar | High | Data not available | Data not available | |

| mini-Gαi Recruitment | Sub-nanomolar | High | Data not available | Data not available | ||

| 5F-Cumyl-PEGACLONE | β-arrestin2 Recruitment | Sub-nanomolar | High | Data not available | Data not available | |

| mini-Gαi Recruitment | Sub-nanomolar | High | Data not available | Data not available |

Note: Emax values are often expressed relative to a standard full agonist, such as CP55,940.

Signaling Pathways

Activation of cannabinoid receptors by γ-carboline synthetic cannabinoids initiates a cascade of intracellular signaling events. These are primarily mediated through two distinct pathways: G-protein-dependent signaling and β-arrestin-dependent signaling.

G-Protein Dependent Signaling

Upon agonist binding, both CB1 and CB2 receptors, being G-protein coupled receptors (GPCRs), couple to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The dissociation of the G-protein βγ subunits can also modulate other effectors, including ion channels and various kinases.

β-Arrestin Dependent Signaling

Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only desensitizes G-protein signaling and promotes receptor internalization but also initiates a separate wave of signaling by acting as a scaffold for various kinases, such as mitogen-activated protein kinases (MAPKs). Some γ-carboline derivatives, like Cumyl-PEGACLONE and 5F-Cumyl-PEGACLONE, have been shown to be potent recruiters of β-arrestin.

Experimental Protocols

Accurate characterization of the pharmacological profile of γ-carboline synthetic cannabinoids relies on standardized and robust experimental procedures. The following sections detail the methodologies for key in vitro assays.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a compound for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.

-

Materials and Reagents:

-

Cell membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

-

Radioligand: [³H]CP55,940.

-

Non-labeled competitor (for non-specific binding): WIN 55,212-2.

-

Test γ-carboline compounds.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

96-well plates, filter mats (GF/C), and a cell harvester.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test γ-carboline compounds in assay buffer.

-

In a 96-well plate, add the cell membranes, [³H]CP55,940 (at a concentration near its Kd), and either assay buffer (for total binding), excess WIN 55,212-2 (for non-specific binding), or the test compound.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the GF/C filter mats using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to act as an agonist or antagonist at Gi/o-coupled receptors by quantifying its effect on forskolin-stimulated cAMP production.

-

Materials and Reagents:

-

CHO or HEK-293 cells stably expressing human CB1 or CB2 receptors.

-

IBMX (a phosphodiesterase inhibitor).

-

Test γ-carboline compounds.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Procedure:

-

Seed the cells in a 96- or 384-well plate and culture overnight.

-

Pre-treat the cells with IBMX.

-

Add the test γ-carboline compound at various concentrations.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure intracellular cAMP levels using the chosen detection kit.

-

Generate dose-response curves to determine the EC50 and Emax values for agonists or IC50 for antagonists.

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated cannabinoid receptor, providing a measure of a compound's efficacy in this pathway. A common method is the PathHunter® assay.

-

Materials and Reagents:

-

Cells engineered to co-express the cannabinoid receptor fused to a pro-label and β-arrestin fused to an enzyme acceptor.

-

Test γ-carboline compounds.

-

Assay buffer and detection reagents specific to the assay platform.

-

Luminometer.

-

-

Procedure:

-

Plate the engineered cells in a 384-well plate.

-

Add the test γ-carboline compounds at various concentrations.

-

Incubate for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate to allow for the enzymatic reaction to generate a chemiluminescent signal.

-

Measure the luminescence to quantify β-arrestin recruitment.

-

Analyze the data to determine EC50 and Emax values.

-

Conclusion

The γ-carboline class of synthetic cannabinoids encompasses compounds with high affinity and potent agonism at both CB1 and CB2 receptors. Their pharmacological profile is characterized by robust activation of G-protein-mediated signaling and, for some members, potent recruitment of β-arrestin. The methodologies outlined in this guide provide a framework for the comprehensive in vitro characterization of these and other novel synthetic cannabinoids. A thorough understanding of their structure-activity relationships and signaling profiles is essential for the fields of drug discovery, toxicology, and public health to anticipate the effects of newly emerging compounds and to explore the potential therapeutic applications of this chemical scaffold. Further research is warranted to fully elucidate the in vivo effects and the potential for biased agonism within this diverse chemical class.

References

- 1. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro and in vivo effects of Cumyl-CH-megaclone

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Cumyl-CH-megaclone

Introduction

This compound, also known by its street name SGT-270, is a synthetic cannabinoid receptor agonist featuring a distinct γ-carboline-1-one core structure.[1][2] First identified in Hungary in December 2018, this compound belongs to the larger class of new psychoactive substances (NPS) that have emerged on the global drug market.[1][3] Its chemical name is 5-cyclohexylmethyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one.[1][4] This technical guide provides a comprehensive overview of the currently available scientific data on the in vitro and in vivo effects of this compound, with a focus on its pharmacological activity, metabolic fate, and the experimental methodologies used for its characterization.

In Vitro Effects

The in vitro characterization of this compound has primarily focused on its interaction with the human cannabinoid receptor type 1 (hCB1) and its metabolic profile in human liver microsome models.

Cannabinoid Receptor Pharmacology

This compound is a potent full agonist at the hCB1 receptor.[5][6] Pharmacological studies reveal that it possesses a high binding affinity and efficacy, significantly greater than the well-known synthetic cannabinoid JWH-018.[1][5] Its potent activity at the CB1 receptor is the primary driver of its psychoactive effects.

Table 1: In Vitro Pharmacological Profile of this compound at the hCB1 Receptor

| Parameter | Value | Comparison to JWH-018 |

|---|---|---|

| Binding Affinity (Ki) | 1.01 nM | 2.5-fold higher affinity |

| Functional Potency (EC50) | 1.22 nM | - |

| Functional Efficacy (EMAX) | 143.4% | 1.13-fold higher efficacy |

Data sourced from Haschimi et al. (2021).[1]

In Vitro Metabolism

Metabolism studies are crucial for identifying biomarkers to detect consumption. The Phase I metabolism of this compound has been investigated using pooled human liver microsomes (pHLM).[1][6] These studies show that the compound undergoes extensive metabolism, primarily through oxidation.

The primary metabolic reactions involve monohydroxylation at various positions on the molecule.[1] Dihydroxylation and trihydroxylation products have also been identified as specific markers.[7]

Table 2: Major Phase I Metabolites of this compound Identified In Vitro

| Metabolite Type | Description | Significance |

|---|---|---|

| Monohydroxylated Metabolites | Addition of a single hydroxyl (-OH) group. Key identified metabolites include M08, M10, and M13.[1] | Serve as reliable urinary biomarkers for confirming consumption.[1][4] |

| Dihydroxylated Metabolites | Addition of two hydroxyl groups. | Confirmatory urinary markers.[7] |

| Trihydroxylated Metabolites | Addition of three hydroxyl groups. | Confirmatory urinary markers.[7] |

In Vivo Effects

As of this guide's compilation, detailed in vivo studies in controlled animal models, such as those determining pharmacokinetic parameters (e.g., Cmax, Tmax, bioavailability) or characterizing behavioral effects, are not extensively reported in the peer-reviewed literature for this compound.

The majority of available in vivo data comes from the analysis of authentic human urine samples from consumption cases.[1][7] This research has confirmed that the metabolites identified in in vitro pHLM assays, particularly the monohydroxylated products, are present in vivo and serve as effective biomarkers.[1] General studies on synthetic cannabinoids in rodents indicate typical effects including analgesia, hypothermia, and motor inhibition, which are mediated through CB1 receptor activation.[8]

Experimental Protocols

The following protocols are summarized from methodologies described in the cited literature for the characterization of this compound and related synthetic cannabinoids.

hCB1 Receptor Competitive Ligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the hCB1 receptor.

-

Preparation: Stock solutions of this compound are prepared in DMSO and serially diluted to final concentrations (e.g., 10-12 to 10-5 M).[5]

-

Incubation: The assay is performed in a final volume of 200 µL. Each well contains:

-

Controls:

-

Total Binding: Contains all components except the test compound.

-

Non-specific Binding: A high concentration of a known non-labeled CB1 ligand (e.g., 10-5 M CP-55,940) is added to outcompete the radioligand, defining the baseline.[5]

-

-

Analysis: The amount of bound radioactivity is measured, and the data is used to calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand). The Ki is then determined from the IC50 value.

In Vitro Phase I Metabolism Assay (pHLM)

This assay identifies metabolites produced by liver enzymes.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing:

-

Incubation:

-

Termination: The reaction is stopped by adding ice-cold acetonitrile (B52724) (ACN), which precipitates the proteins.[6][7]

-

Sample Preparation: After quenching, the sample is centrifuged, and the supernatant containing the metabolites is transferred for analysis.[9]

-

Analysis: The generated metabolites are identified and characterized using analytical techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS).[1][7]

Signaling and Metabolic Pathways

Visual representations of key biological and experimental processes provide a clearer understanding of the compound's mechanism and analysis.

Caption: Agonist activation of the CB1 receptor and subsequent signaling cascade.

Caption: Experimental workflow for the in vitro pHLM metabolism assay.

Caption: Primary Phase I metabolic pathway of this compound.

Conclusion

This compound is a highly potent synthetic cannabinoid that acts as a full agonist at the hCB1 receptor.[1][6] In vitro data demonstrates its high affinity and efficacy, which are predictive of significant psychoactive effects.[1] Metabolic studies have successfully identified key hydroxylated metabolites that can be used as reliable biomarkers for detecting its consumption in forensic and clinical settings.[1][7] While comprehensive in vivo pharmacokinetic and behavioral data in animal models remains limited in the public domain, the existing research provides a solid foundation for understanding its fundamental pharmacological and metabolic properties. This information is critical for the scientific, medical, and forensic communities in addressing the challenges posed by the emergence of novel synthetic cannabinoids.

References

- 1. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. [논문]The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core [scienceon.kisti.re.kr]

- 5. researchgate.net [researchgate.net]

- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 7. Human phase‐I metabolism of three synthetic cannabinoids bearing a cumyl moiety and a cyclobutyl methyl or norbornyl methyl tail: Cumyl‐CBMEGACLONE, Cumyl‐NBMEGACLONE, and Cumyl‐NBMINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism and Metabolite Identification of Cumyl-CH-MEGACLONE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of Cumyl-CH-MEGACLONE, a potent synthetic cannabinoid with a γ-carboline-1-one core. The document details the key metabolites identified in both in vitro and in vivo studies, the analytical methodologies for their identification, and the underlying pharmacological context of its action.

Introduction to this compound

This compound, scientifically known as 5-cyclohexylmethyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one, is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework. Like other SCRAs, it primarily exerts its effects through the activation of the cannabinoid receptor type 1 (CB1), leading to psychoactive effects similar to those of Δ⁹-tetrahydrocannabinol (THC), the primary active component of cannabis. However, many synthetic cannabinoids, including this compound, exhibit significantly higher binding affinity and efficacy at the CB1 receptor, which can lead to more intense and unpredictable physiological and psychological effects.[1][2] Understanding the metabolism of this compound is crucial for forensic identification, clinical toxicology, and the development of potential therapeutic interventions.

In Vitro and In Vivo Metabolism

The metabolism of this compound primarily involves Phase I biotransformations, with hydroxylation being the most prominent metabolic pathway. These metabolic processes are essential for the detoxification and elimination of the compound from the body.

In Vitro Metabolism: Pooled Human Liver Microsomes (pHLM)

Studies utilizing pooled human liver microsomes (pHLM) have been instrumental in elucidating the primary metabolic pathways of this compound in a controlled laboratory setting. Incubation of the parent compound with pHLM in the presence of NADPH, a necessary cofactor for cytochrome P450 (CYP) enzymes, generates a range of Phase I metabolites. These in vitro systems allow for the prediction and confirmation of metabolites that are likely to be found in human samples.[2]

In Vivo Metabolism: Human Urine Analysis

Analysis of authentic human urine samples from individuals who have consumed this compound provides a real-world picture of its metabolic fate. In these samples, the parent compound is rarely detected, indicating extensive metabolism. Instead, a variety of metabolites, primarily monohydroxylated and dihydroxylated derivatives, are identified.[3] Enzymatic hydrolysis with β-glucuronidase is a common sample preparation step, suggesting that some metabolites are excreted as glucuronide conjugates (Phase II metabolism).[3]

Key Metabolites and Their Identification

The primary metabolites of this compound are products of monohydroxylation on different parts of the molecule. Three key monohydroxylated metabolites have been identified as reliable urinary markers for the confirmation of this compound consumption.[2]

Table 1: Key Identified Metabolites of this compound

| Metabolite ID | Metabolic Transformation | Location of Modification | Significance |

| M08 | Monohydroxylation | Specific position on the molecule | Reliable urinary marker[2] |

| M10 | Monohydroxylation | Specific position on the molecule | Reliable urinary marker[2] |

| M13 | Monohydroxylation | Specific position on the molecule | Reliable urinary marker[2] |

Note: Specific quantitative data on the concentrations of these metabolites in urine are not extensively available in the public domain. The identification and significance are based on qualitative and semi-quantitative analyses from forensic toxicology studies.

The following diagram illustrates the primary metabolic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification of this compound metabolites.

In Vitro Metabolism with Pooled Human Liver Microsomes (pHLM)

This protocol describes a typical procedure for the incubation of a synthetic cannabinoid with pHLM to generate Phase I metabolites.

Materials:

-

This compound standard solution (1 mg/mL in methanol (B129727) or acetonitrile)

-

Pooled human liver microsomes (e.g., 20 mg/mL protein concentration)

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer, the NADPH-regenerating system, and pHLM. The final protein concentration of pHLM is typically in the range of 0.5-1.0 mg/mL.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the this compound standard solution to a final concentration of, for example, 1-10 µM.

-

Incubate the mixture at 37°C for a specified time, typically ranging from 30 to 60 minutes, with gentle shaking.

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for analysis by LC-QToF-MS.

Analysis of Metabolites by Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS)

This protocol outlines a general method for the analysis of this compound and its metabolites using LC-QToF-MS.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Quadrupole Time-of-Flight (QToF) Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

-

Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used.

-

Mobile Phase A: Water with an additive such as 0.1% formic acid or 5 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95-100%) over several minutes to elute the compounds, hold at the high percentage for a few minutes, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: Dependent on the column dimensions, typically 0.3-0.5 mL/min for a 2.1 mm ID column.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

Injection Volume: Typically 1-5 µL.

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0-4.5 kV.

-

Source Temperature: 120-150°C.

-

Desolvation Gas Temperature: 350-500°C.

-

Data Acquisition: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000). Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to acquire fragmentation data (MS/MS spectra) for metabolite identification.

-

Collision Energy: A collision energy ramp (e.g., 10-40 eV) is often used in MS/MS experiments to generate a rich fragmentation spectrum.

The following diagram illustrates a typical experimental workflow for metabolite identification.

Pharmacological Context: CB1 Receptor Signaling

This compound's potent agonism at the CB1 receptor is the basis of its psychoactive effects. The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.

Table 2: Pharmacological Profile of this compound at the CB1 Receptor

| Parameter | Value | Comparison | Reference |

| Binding Affinity (Ki) | 1.01 nM | 2.5-fold higher than JWH-018 | [2] |

| Functional Potency (EC50) | 1.22 nM | - | [2] |

| Efficacy (EMAX) | 143.4% (relative to basal activity) | 1.13-fold higher than JWH-018 | [2] |

The activation of the CB1 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This is a hallmark of CB1 receptor signaling. Additionally, CB1 receptor activation can modulate various ion channels and other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.

The following diagram illustrates the canonical CB1 receptor signaling pathway.

Conclusion

The metabolism of this compound is extensive, with monohydroxylation being a key metabolic pathway. The identification of its metabolites is critical for forensic and clinical toxicology. This guide has provided an in-depth overview of the current knowledge on this compound metabolism, including the identified metabolites, detailed experimental protocols for their detection, and the pharmacological context of its action at the CB1 receptor. Further research is needed to obtain comprehensive quantitative data on the pharmacokinetics of this compound and its metabolites to better understand its full toxicological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human phase‐I metabolism of three synthetic cannabinoids bearing a cumyl moiety and a cyclobutyl methyl or norbornyl methyl tail: Cumyl‐CBMEGACLONE, Cumyl‐NBMEGACLONE, and Cumyl‐NBMINACA - PMC [pmc.ncbi.nlm.nih.gov]

SGT-270 (Cumyl-CH-megaclone): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGT-270, also known as Cumyl-CH-megaclone, is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the gamma-carboline class. First identified in Europe in late 2018, this compound has garnered significant interest within the scientific community due to its high affinity and efficacy at the human cannabinoid receptor 1 (hCB1). This technical guide provides a comprehensive overview of SGT-270, including its chemical properties, pharmacological profile, and the analytical and experimental methodologies employed in its characterization. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study of novel psychoactive substances and the development of related therapeutic agents.

Chemical and Physical Properties

SGT-270 is chemically identified as 5-(cyclohexylmethyl)-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one.[1][2] Its molecular and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | This compound, SGT-270 | [3][4] |

| Molecular Formula | C27H30N2O | [3] |

| Molecular Weight | 398.5 g/mol | [3] |

| CAS Number | 2813950-07-9 | [4] |

| Appearance | Crystalline solid | [5] |

| Solubility | Chloroform: 1 mg/ml; Slightly soluble in DMF, DMSO, and Ethanol | [6] |

| UV max (λmax) | 245, 252, 313, 327 nm | [6] |

| Storage Temperature | -20°C | [6] |

Pharmacological Profile at the hCB1 Receptor

This compound is a potent full agonist at the human cannabinoid receptor 1 (hCB1).[7] Its pharmacological activity has been characterized through competitive ligand binding and receptor activation assays, demonstrating significantly higher affinity and efficacy compared to the well-known synthetic cannabinoid JWH-018.[1][8]

| Parameter | Value | Comparison to JWH-018 | Reference(s) |

| Binding Affinity (Ki) | 1.01 nM | 2.5-fold higher | [1][8] |

| Functional Potency (EC50) | 1.22 nM | - | [1][8] |

| Efficacy (EMAX) | 143.4% (above constitutive activity) | 1.13-fold higher | [1][8] |

Experimental Protocols

The characterization of SGT-270 involves a combination of analytical and pharmacological techniques. The following sections detail the methodologies cited in the key literature.

Analytical Characterization

The purified substance has been characterized by means of gas chromatography-mass spectrometry (GC-MS), liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS), attenuated total reflection infrared spectroscopy (ATR-FTIR), and nuclear magnetic resonance spectroscopy (NMR).[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol: [9]

-

System: Agilent 6890N Network GC system with an Agilent 5973 Network Mass Selective Detector.

-

Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium.

-

Temperature Program:

-

Initial temperature: 100°C (hold for 2 minutes).

-

Ramp 1: 20°C/min to 280°C (hold for 3 minutes).

-

Ramp 2: 25°C/min to 315°C (hold for 12 minutes).

-

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: m/z 35–500.

-

Internal Standard: Tribenzylamine.

Pharmacological Assays

Pharmacological data were obtained through competitive ligand binding and receptor activation assays at the hCB1 receptor.[1]

Competitive Ligand Binding Assay Protocol: [1][7]

-

Objective: To determine the binding affinity (Ki) of this compound for the hCB1 receptor.

-

Methodology: A competitive displacement assay is performed using cell membranes expressing the human CB1 receptor and a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940). The ability of increasing concentrations of this compound to displace the radioligand from the receptor is measured. The concentration at which 50% of the radioligand is displaced (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Receptor Activation Assay (GTPγS Binding Assay) Protocol: [7]

-

Objective: To determine the functional potency (EC50) and efficacy (EMAX) of this compound as a CB1 receptor agonist.

-

Methodology: This functional assay measures the activation of G-proteins coupled to the CB1 receptor. Cell membranes expressing the hCB1 receptor are incubated with increasing concentrations of this compound in the presence of [35S]GTPγS. Agonist binding activates the G-protein, leading to the binding of [35S]GTPγS. The amount of bound radioactivity is quantified to generate a dose-response curve, from which the EC50 and EMAX values are calculated.

Metabolism

In vivo and in vitro studies have been conducted to elucidate the phase I metabolism of this compound.[10] The primary metabolic pathways involve hydroxylation.

In Vitro Metabolism Assay (pooled Human Liver Microsomes - pHLM): [10]

-

Objective: To identify the phase I metabolites of this compound.

-

Methodology:

-

A solution of this compound (e.g., 1 mg/mL in acetonitrile) is added to a reaction mixture.

-

The reaction mixture contains pooled human liver microsomes (pHLM), an NADPH-regenerating system (Solution A and Solution B), and a phosphate (B84403) buffer (pH 7.4).

-

The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile).

-

The resulting metabolites are analyzed using LC-QToF-MS.[7]

-

-

Key Findings: Investigation of phase-I biotransformation led to the identification of three monohydroxylated metabolites as reliable urinary markers for consumption.[1]

Visualizations

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by synthetic cannabinoid receptor agonists like SGT-270 at the CB1 receptor.

Caption: CB1 receptor signaling pathway activated by SGT-270.

Experimental Workflow for Pharmacological Characterization

The logical flow of experiments to determine the pharmacological profile of a novel synthetic cannabinoid is depicted below.

Caption: Workflow for pharmacological characterization of SGT-270.

References

- 1. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | C27H30N2O | CID 155884822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Cayman Chemical Forensics [bioscience.co.uk]

- 6. caymanchem.com [caymanchem.com]

- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 8. researchgate.net [researchgate.net]

- 9. policija.si [policija.si]

- 10. Human phase‐I metabolism of three synthetic cannabinoids bearing a cumyl moiety and a cyclobutyl methyl or norbornyl methyl tail: Cumyl‐CBMEGACLONE, Cumyl‐NBMEGACLONE, and Cumyl‐NBMINACA - PMC [pmc.ncbi.nlm.nih.gov]

Cumyl-CH-MEGACLONE: A Technical Review of the Research Literature

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-CH-MEGACLONE (SGT-270) is a synthetic cannabinoid receptor agonist with a distinctive γ-carboline core structure.[1] First identified in Hungary in December 2018, it has emerged as a potent psychoactive substance.[1] This technical guide provides a comprehensive review of the existing research literature on this compound, focusing on its pharmacological profile, experimental methodologies for its characterization, and the known signaling pathways it modulates. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and forensic analysis.

Pharmacological Profile

This compound is a potent agonist of the human cannabinoid receptor 1 (hCB1), exhibiting high binding affinity and efficacy.[2][3] Its pharmacological activity has been primarily characterized at the hCB1 receptor, with a notable lack of data regarding its interaction with the cannabinoid receptor 2 (CB2).

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the interaction of this compound with the hCB1 receptor, as reported in the scientific literature. For comparative purposes, data for the well-characterized synthetic cannabinoid JWH-018 is also included.

| Compound | Receptor | Parameter | Value | Reference |

| This compound | hCB1 | Ki (nM) | 1.01 | [2][3] |

| EC50 (nM) | 1.22 | [2][3] | ||

| Emax (%) | 143.4 | [2][3] | ||

| JWH-018 | hCB1 | Ki (nM) | ~2.5 (calculated from reported data) | [2][3] |

| Emax (%) | ~127 (calculated from reported data) | [2][3] |

Note: Ki represents the inhibition constant, indicating binding affinity. EC50 is the half-maximal effective concentration, indicating potency. Emax represents the maximum efficacy of the compound relative to the constitutive activity of the receptor.

Experimental Protocols

The characterization of this compound's pharmacological activity has been achieved through established in vitro assays. The following sections detail the general methodologies employed in these key experiments.

Competitive Ligand Binding Assay

This assay is utilized to determine the binding affinity (Ki) of a compound to a specific receptor.

Objective: To measure the ability of this compound to displace a known radiolabeled ligand from the hCB1 receptor.

General Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the hCB1 receptor are prepared.

-

Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled CB1 receptor antagonist (e.g., [³H]SR141716A) and varying concentrations of the test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filter-bound complex is measured using scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Receptor Activation Assay

This assay is employed to determine the potency (EC50) and efficacy (Emax) of a compound as a receptor agonist.

Objective: To measure the functional response of cells expressing the hCB1 receptor upon exposure to this compound.

General Protocol (e.g., using a cAMP inhibition assay):

-

Cell Culture: Cells expressing the hCB1 receptor are cultured and seeded in assay plates.

-

Forskolin (B1673556) Stimulation: The cells are stimulated with forskolin to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Compound Treatment: The cells are treated with varying concentrations of the test compound (this compound).

-

Incubation: The cells are incubated to allow for receptor activation and subsequent modulation of cAMP levels.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., ELISA-based or fluorescence-based).

-

Data Analysis: The concentration of the test compound that produces 50% of its maximal effect (EC50) is determined. The Emax is calculated as the maximal response induced by the compound relative to a standard agonist or the basal activity.

Signaling Pathways

As a potent CB1 receptor agonist, this compound is presumed to activate the canonical signaling pathways associated with this G-protein coupled receptor (GPCR). The primary mechanism involves the activation of inhibitory G-proteins (Gi/o).

CB1 Receptor Signaling Cascade

The activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular events.

Caption: General signaling pathway of the CB1 receptor upon agonist binding.

Experimental Workflow for Pharmacological Characterization

The process of characterizing a novel synthetic cannabinoid like this compound involves a series of interconnected experimental stages.

Caption: Workflow for the in vitro pharmacological characterization of this compound.

Discussion and Future Directions

The available research literature robustly establishes this compound as a high-potency, full agonist at the hCB1 receptor. Its pharmacological profile suggests a significant potential for producing strong psychoactive effects, consistent with its classification as a new psychoactive substance.

A critical gap in the current understanding of this compound is the lack of data on its activity at the CB2 receptor. Given that many synthetic cannabinoids exhibit activity at both CB1 and CB2 receptors, future research should prioritize the characterization of its binding affinity and functional activity at the CB2 receptor. This will provide a more complete picture of its overall pharmacological profile and potential immunomodulatory effects.

Furthermore, while the general signaling pathways of CB1 receptor activation are well-established, specific investigations into the downstream effects of this compound are warranted. Studies focusing on its influence on specific signaling cascades, such as the MAPK/ERK pathway and various ion channels, would provide a more nuanced understanding of its molecular mechanisms of action.

Conclusion

This compound is a potent synthetic cannabinoid with well-defined agonist properties at the hCB1 receptor. This technical guide has summarized the key quantitative data, outlined the experimental methodologies for its characterization, and visualized the presumed signaling pathways. The identified gaps in the research literature, particularly the absence of CB2 receptor data and detailed downstream signaling studies, highlight important avenues for future investigation. A comprehensive understanding of the pharmacology of this compound is crucial for informing public health, forensic science, and the development of potential therapeutic interventions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]